1-Methyluric acid
Overview
Description
Mechanism of Action
Target of Action
1-Methyluric acid, a major metabolite of caffeine and theophylline , acts on the bladder mucosa . It also has an impact on the levels of insulin, triglycerides, cholesterol, and blood glucose .
Mode of Action
This compound exhibits antioxidant activity that protects molecules such as low-density lipoproteins (LDL) from oxidative modifications . This compound may be used in studies aimed at differentiating the activities of caffeine and theophylline metabolites .
Biochemical Pathways
This compound is one of the three main theophylline metabolites in humans . It originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . The formation of this compound from caffeine involves initial 3-demethylation to 1-methylxanthine (1MX), followed by a rapid xanthine oxidase-mediated 8-oxidation .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to its parent compounds, caffeine, and theophylline . The absorption, distribution, and excretion of these compounds are generally similar across different species, including humans . The metabolic pathways exhibit important quantitative and qualitative differences in animal species and humans .
Result of Action
The antioxidant activity of this compound results in the protection of molecules such as LDL from oxidative modifications . This action suggests that the antiradical activity of caffeine might be explained by the action of its metabolites, rather than by its direct activity .
Action Environment
The action of this compound can be influenced by various factors. For instance, the metabolism of caffeine to this compound can be reversed by certain treatments . Additionally, dietary constituents, including broccoli and herbal tea, as well as alcohol, have been shown to modify the plasma pharmacokinetics of caffeine and its metabolites .
Biochemical Analysis
Biochemical Properties
1-Methyluric acid is a major metabolite of caffeine and theophylline with antioxidant activity that protects molecules such as low-density lipoproteins (LDL) from oxidative modifications . It may be used in studies aimed at differentiating the activities of caffeine and theophylline metabolites .
Cellular Effects
This compound acts on the urinary bladder mucosa and increases the blood glucose, insulin, triglyceride, and cholesterol levels . It is a compound that features prominently in research focused on purine metabolism, an area of particular interest in cellular biochemistry .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a metabolite in the breakdown pathway of caffeine . It serves as a useful biomarker for studying the metabolism and biological effects of methylxanthines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the determination of uric acid in stool samples by liquid chromatography and tandem mass spectrometry . It has also been used in turbidimetric assay of synthetic urine samples .
Metabolic Pathways
This compound is one of the three main theophylline metabolites in humans . It is one of the purine components in urinary calculi. Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .
Transport and Distribution
It is known that methylxanthines and methyluric acids are secondary plant metabolites derived from purine nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyluric acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyluric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
1-Methyluric acid has several scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions to study purine metabolism and the effects of different reagents.
Comparison with Similar Compounds
Uric Acid: A precursor to 1-methyluric acid, involved in purine metabolism.
Theophylline: A methylxanthine metabolized to this compound.
Caffeine: Another methylxanthine that is metabolized to this compound.
Comparison: this compound is unique due to its specific methylation at the N-1 position, which distinguishes it from uric acid and other methylxanthines. This methylation confers distinct chemical properties and biological activities, such as enhanced radical scavenging ability compared to its precursors .
Properties
IUPAC Name |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221063 | |
Record name | 1-Methyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
708-79-2 | |
Record name | 1-Methyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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